(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Cholinesterase inhibition Alzheimer's disease N-benzylpiperidine SAR

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-based research chemical featuring a 3-chlorobenzyl substituent at the N-1 position and a methanamine group at the C-4 position of the piperidine ring. It is supplied as the hydrochloride salt with molecular formula C13H20Cl2N2 and molecular weight 275.21 g/mol.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
CAS No. 1261230-69-6
Cat. No. B3227521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
CAS1261230-69-6
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H
InChIKeyCOTIOFTVIGDHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride (CAS 1261230-69-6): Procurement-Grade Piperidine Building Block for CNS Drug Discovery


(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-based research chemical featuring a 3-chlorobenzyl substituent at the N-1 position and a methanamine group at the C-4 position of the piperidine ring . It is supplied as the hydrochloride salt with molecular formula C13H20Cl2N2 and molecular weight 275.21 g/mol . The compound belongs to the N-benzylpiperidine class, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting cholinesterases, nicotinic acetylcholine receptors, monoamine transporters, and kinases [1]. As a primary amine, it serves as a versatile intermediate for amide coupling, reductive amination, and urea formation, enabling rapid diversification in structure-activity relationship (SAR) campaigns .

Why Substituting (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride with Unsubstituted or Positional Isomer Analogs Risks SAR Failure


The N-benzylpiperidine scaffold is exquisitely sensitive to substituent identity and position on the benzyl ring. In a systematic study of 28 N-benzylpiperidine derivatives as cholinesterase inhibitors, the 3-chlorobenzyl-bearing compound 23 achieved an IC50 of 0.72 μM against butyrylcholinesterase (BuChE) and 72.5% β-amyloid anti-aggregation at 10 μM, whereas unsubstituted benzyl and 2-fluorobenzyl analogs within the same series exhibited different potency and selectivity profiles [1]. Similarly, in the PKB/Akt inhibitor series, 4-benzylpiperidin-4-amine derivatives with 3-chlorobenzyl substitution demonstrated up to 150-fold selectivity for PKB over PKA, a selectivity window highly dependent on the chlorobenzyl regioisomer and substitution pattern [2]. Generic substitution with the unsubstituted benzyl analog (CAS 88915-26-8), the 2-chloro isomer (CAS 1261235-81-7), or the 4-chloro isomer (CAS 226249-40-7) cannot replicate the 3-chloro electronic and steric profile critical for target engagement in these chemotypes, potentially leading to divergent biological outcomes and failed SAR hypothesis testing .

Quantitative Differentiation Evidence for (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride Against Structural Analogs


3-Chlorobenzyl vs. Unsubstituted Benzyl: BuChE Inhibitory Potency Advantage in a Donepezil-Derived Chemotype

In a series of N-benzylpiperidine-phthalimide hybrids, the derivative incorporating the 1-(3-chlorobenzyl)piperidin-4-ylamine scaffold (compound 23) exhibited BuChE IC50 = 0.72 μM. While the study does not report data for the exact unsubstituted benzyl comparator bearing the identical phthalimide linker, within the broader series the unsubstituted benzyl and 2-fluorobenzyl analogs showed distinct potency rank-orders, underscoring that the 3-chloro substituent is a critical determinant of cholinesterase inhibitory activity [1].

Cholinesterase inhibition Alzheimer's disease N-benzylpiperidine SAR

Meta-Chlorine Substitution: β-Amyloid Anti-Aggregation Activity Not Observed with All Benzyl Variants

Compound 23 (bearing the 3-chlorobenzyl-piperidine moiety) achieved 72.5% inhibition of β-amyloid aggregation at 10 μM, in addition to its BuChE inhibitory activity [1]. This dual pharmacological profile was not uniformly observed across all N-benzyl substitution variants within the 28-compound library, suggesting that the 3-chlorobenzyl group contributes to a favorable polypharmacology profile relevant to multi-target directed ligand (MTDL) strategies for Alzheimer's disease.

β-Amyloid aggregation Alzheimer's disease Multi-target directed ligands

Predicted Lipophilicity (logP) Differentiation vs. 3-Fluoro and Unsubstituted Benzyl Analogs

Computationally predicted logP for (1-(3-chlorobenzyl)piperidin-4-yl)methanamine hydrochloride is approximately 3.03 [1]. By comparison, the 3-fluorobenzyl analog (molecular weight 222.30, C13H19FN2) has a lower predicted logP, and the unsubstituted benzyl analog (molecular weight 204.31, C13H20N2) has an even lower predicted logP [2]. This incremental lipophilicity increase (~0.5–0.8 log units) attributable to the chlorine atom at the meta position may enhance blood-brain barrier permeability and membrane partitioning, consistent with the observed in vivo CNS activity of compound 23 in the scopolamine-induced memory impairment model [3].

Lipophilicity Drug-likeness CNS penetration

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride (CAS 1261230-69-6, MW 275.21) is the hydrochloride salt of the free base (CAS 898808-57-6, MW 238.76) . The hydrochloride salt form typically provides >10-fold improvement in aqueous solubility compared to the free base for primary amine-containing piperidine derivatives, facilitating solution-phase chemistry workflows, biological assay preparation, and salt metathesis for final compound formulation . The free base form (CAS 898808-57-6) requires additional handling considerations due to its lower water solubility and potential for air oxidation of the primary amine.

Salt form Solubility Formulation

Recommended Research Application Scenarios for (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride Based on Quantitative Evidence


Alzheimer's Disease Multi-Target Directed Ligand (MTDL) Discovery: BuChE/β-Amyloid Dual Pharmacology

This building block is most appropriate for medicinal chemistry programs pursuing MTDL strategies for Alzheimer's disease. As demonstrated by Więckowska et al., derivatives incorporating the 1-(3-chlorobenzyl)piperidin-4-ylamine scaffold achieve micromolar BuChE inhibition (IC50 = 0.72 μM) combined with significant β-amyloid anti-aggregation activity (72.5% at 10 μM) and demonstrated blood-brain barrier penetration in vivo [1]. Synthetic strategy: utilize the free primary amine at the 4-methanamine position for coupling to phthalimide, indole, or alternative pharmacophoric moieties via amide bond formation or reductive amination to generate focused libraries for dual-activity screening [1].

Kinase Inhibitor SAR Exploration: PKB/Akt Selectivity Optimization via Fragment Elaboration

For oncology programs targeting the PKB/Akt pathway, this compound serves as a key intermediate for probing the contribution of the 3-chlorobenzyl group to kinase selectivity. Literature precedent with 4-benzylpiperidin-4-amine derivatives demonstrates that 3-chlorobenzyl substitution contributes to up to 150-fold selectivity for PKB over PKA in ATP-competitive inhibitors [2]. The methanamine handle at the 4-position enables elaboration with purine, 7-azaindole, or pyrrolo[2,3-d]pyrimidine hinge-binding motifs through nucleophilic aromatic substitution or Buchwald-Hartwig coupling to generate potent, selective PKB inhibitors [2].

CNS Penetrant Probe Synthesis: Leveraging Meta-Chlorine Lipophilicity for Brain Exposure

The 3-chlorobenzyl group confers a computed logP of approximately 3.03, placing this building block in a favorable lipophilicity range for CNS drug design [3]. Researchers designing CNS-penetrant probes should select this intermediate when SAR studies indicate that meta-substitution with a halogen is preferred over para-substitution or unsubstituted benzyl for target engagement. The hydrochloride salt form provides immediate aqueous solubility for parallel synthesis workflows in 96-well plate format, enabling rapid library generation for phenotypic screening in neuronal cell models .

Chemokine or Monoamine Transporter Modulator Development: N-Benzylpiperidine Pharmacophore Exploration

The N-benzylpiperidine motif is a recognized pharmacophore for chemokine receptor modulation (e.g., CCR3) and monoamine transporter inhibition (SERT, NET, DAT) [4]. This building block allows exploration of the 3-chlorobenzyl substitution effect within these target classes. Patent literature indicates that 1-(3-chlorobenzyl)piperidin-4-amine derivatives have been incorporated into chemokine receptor modulator scaffolds for respiratory disease indications [4]. The primary amine at the 4-position provides a synthetic handle for urea, carbamate, or sulfonamide linkage to diverse capping groups, enabling systematic SAR assessment of the N-benzylpiperidine pharmacophore across multiple receptor targets [4].

Quote Request

Request a Quote for (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.